molecular formula C23H19FN4O3 B2751612 N-(3-fluoro-4-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1115932-13-2

N-(3-fluoro-4-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2751612
CAS No.: 1115932-13-2
M. Wt: 418.428
InChI Key: VYBUNRMDRJCIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole core linked to a dihydropyridinone moiety.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-14-3-6-16(7-4-14)22-26-23(31-27-22)17-8-10-21(30)28(12-17)13-20(29)25-18-9-5-15(2)19(24)11-18/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBUNRMDRJCIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Heterocycle Key Substituents Biological Activity (Inferred/Reported)
Target Compound 1,2,4-Oxadiazole 3-Fluoro-4-methylphenyl, 4-methylphenyl Potential anti-inflammatory/antiproliferative
2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 1,2,4-Triazole 3-Pyridinyl, 3-fluoro-4-methylphenyl Not explicitly stated
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl Anti-exudative (10 mg/kg dose)
Hydroxyacetamide derivatives (FP1-12) 1,2,4-Triazole/Imidazolone Hydroxy groups, substituted phenyl Antiproliferative

Key Observations:

  • Heterocycle Impact: The target’s 1,2,4-oxadiazole ring may confer greater metabolic stability compared to triazole-containing analogs (e.g., ), as oxadiazoles are less prone to enzymatic degradation .
  • Substituent Effects: The 3-fluoro-4-methylphenyl group in the target and ’s compound likely enhances membrane permeability due to fluorine’s electronegativity and methyl’s lipophilicity. In contrast, furan-2-yl substituents () may improve solubility but reduce target affinity .

Table 2: Inferred Pharmacological Profiles

Compound Class Mechanism/Action Efficacy (vs. Reference)
Target Compound Potential kinase inhibition (oxadiazole-mediated) Unknown; structurally optimized
Triazole-acetamides Anti-exudative (via COX inhibition?) 80% efficacy vs. diclofenac (8 mg/kg)
Hydroxyacetamides Antiproliferative (tubulin inhibition or DNA intercalation) IC₅₀: 2–15 µM (varies by substituent)

Key Findings:

  • Anti-Exudative Potential: Triazole-acetamides in demonstrated 80% efficacy in reducing inflammation at 10 mg/kg, rivaling diclofenac . The target compound’s oxadiazole core may further enhance potency by improving target engagement.
  • Antiproliferative Activity: Hydroxyacetamide derivatives () showed micromolar-range IC₅₀ values, suggesting the target’s dihydropyridinone moiety could similarly interfere with cell proliferation pathways .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C18H19FN4O2
Molecular Weight 344.37 g/mol
CAS Number Not specified in sources

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. The compound's structure suggests it may inhibit key enzymes involved in cancer cell proliferation.

  • Mechanism of Action :
    • The compound may exert its anticancer effects by targeting various pathways associated with tumor growth. For instance, derivatives containing the 1,3,4-oxadiazole moiety have shown efficacy in inhibiting telomerase and topoisomerase activities .
    • In vitro studies indicate that related compounds have IC50 values ranging from 0.24 µM to 6.82 µM against various cancer cell lines such as PC-3 (prostate), HCT116 (colon), and MDA-MB-435 (melanoma) .

Case Studies

Several case studies have investigated the biological activity of related compounds:

Study ReferenceCompound TestedIC50 (µM)Cancer Cell Line
N-(3-Fluoro...)0.24EGFR inhibition
Oxadiazole Derivative0.67PC-3
Oxadiazole Hybrid0.2757MDA-MB-435

Research Findings

Research has shown that the incorporation of fluorine and methyl groups in the phenyl rings enhances the biological activity of oxadiazole derivatives:

  • Structure Activity Relationship (SAR) :
    • The presence of electron-withdrawing groups like fluorine can significantly enhance the potency of these compounds against cancer cell lines .
    • Variations in substitution patterns on the oxadiazole ring affect the binding affinity to target proteins involved in cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.